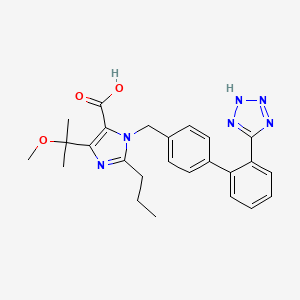

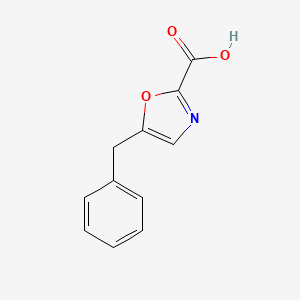

5-ベンジルオキサゾール-2-カルボン酸

概要

説明

Oxazole is a heterocyclic compound containing an oxygen atom and a nitrogen atom in a five-membered ring . Carboxylic acids are organic compounds that contain a carboxyl group (C=O) with a hydroxyl group (-OH) attached to the same carbon atom .

Synthesis Analysis

The synthesis of oxazole derivatives has seen significant development in recent years . Various synthetic methodologies have been used, involving different starting materials and catalysts .Molecular Structure Analysis

The oxazole ring is planar and aromatic, allowing it to participate in pi stacking interactions . The carboxyl group in carboxylic acids is polar, which makes these compounds capable of forming hydrogen bonds .Chemical Reactions Analysis

Carboxylic acids generally undergo nucleophilic substitution reactions, where the hydroxyl group (-OH) is substituted by another nucleophile . Oxazoles, on the other hand, can participate in a variety of reactions due to the presence of both electron-rich (oxygen) and electron-deficient (nitrogen) atoms in the ring .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Carboxylic acids, for example, are polar due to the presence of the carboxyl group, and this polarity influences their boiling points and solubility in water .科学的研究の応用

- 低分子合成: 5-ベンジルオキサゾール-2-カルボン酸は、さまざまな低分子の合成のためのビルディングブロックとして機能します。 化学者は、置換、脱離、酸化などの反応を通じて複雑な有機化合物を生成するために使用します。 .

ナノテクノロジー

オキサゾール誘導体のユニークな特性により、ナノテクノロジーにおいて価値があります。

- ナノ粒子の表面改質: カルボン酸は、金属ナノ粒子や炭素ナノ構造(カーボンナノチューブやグラフェンなど)を含むナノ粒子の表面改質剤として作用します。 これらは、ナノ材料の分散性、安定性、および適合性を向上させます。 .

- カーボンナノチューブの機能化: 研究者は、有機カルボン酸(例:酒石酸、マレイン酸、リンゴ酸)を使用して、多層カーボンナノチューブ(MWCNT)の表面を改質してきました。 この改質により、ポリマーナノ材料での用途において、その特性が向上します。 .

医学と医薬品

オキサゾール誘導体は、さまざまな生物活性を示し、医学研究において関連性があります。

- 抗菌活性: 一部のオキサゾール誘導体は、抗菌特性を示し、潜在的な医薬品開発のために探求することができます。 .

- 抗癌の可能性: 研究者は、抗癌作用についてオキサゾール誘導体を調査し続けています。 関連する化合物であるベンジル2-フェニルオキサゾール-4-カルボン酸は、結核菌に対して有望な活性を示しています。 .

- 抗炎症作用と抗酸化作用: オキサゾールは、抗炎症作用と抗酸化作用を持つ可能性があり、創薬の興味深い標的となっています。 .

その他の用途

上記の分野以外に、これらの追加の用途を考慮してください。

作用機序

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

5-Benzyloxazole-2-carboxylic acid plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules . Benzoxazole derivatives have been found to exhibit a wide range of biological activities including antimicrobial, antitumor, antioxidant, antiviral, antitubercular, and anthelmintic properties .

Cellular Effects

The effects of 5-Benzyloxazole-2-carboxylic acid on cells and cellular processes are significant. It has been found to influence cell function, impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, benzoxazole derivatives have shown potent anticancer activity .

Molecular Mechanism

The molecular mechanism of action of 5-Benzyloxazole-2-carboxylic acid involves its interactions with biomolecules at the molecular level . It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Benzyloxazole-2-carboxylic acid can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 5-Benzyloxazole-2-carboxylic acid can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

5-Benzyloxazole-2-carboxylic acid is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

5-Benzyloxazole-2-carboxylic acid is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of 5-Benzyloxazole-2-carboxylic acid and its effects on activity or function are significant . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

特性

IUPAC Name |

5-benzyl-1,3-oxazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c13-11(14)10-12-7-9(15-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBJWZQMUDVTOGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CN=C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。